molecular formula C8H12N4O2 B13074050 methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13074050
M. Wt: 196.21 g/mol
InChI Key: COMFIEJCLJTADI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrimidine core. This structure combines a triazole ring fused with a pyrimidine ring, where the triazole occupies the 1,5-a position relative to the pyrimidine. Key substituents include a methyl group at position 5 and a methyl ester at position 3 (Figure 1). The compound’s molecular formula is C₉H₁₁N₅O₂, with a molecular weight of 221.22 g/mol. Its structural uniqueness lies in the triazole-pyrimidine fusion, which confers distinct electronic and steric properties compared to simpler heterocycles.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-5-3-4-12-7(9-5)6(10-11-12)8(13)14-2/h5,9H,3-4H2,1-2H3

InChI Key

COMFIEJCLJTADI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=C(N=N2)C(=O)OC)N1

Origin of Product

United States

Preparation Methods

Multicomponent Biginelli-like Reaction Method

One of the most efficient and eco-friendly methods involves a Biginelli-like three-component reaction combining:

  • A polyfunctional aminotriazole,
  • An aldehyde,
  • A β-ketoester (such as ethyl 3-oxobutanoate).

This method allows regioselective synthesis of C-5 or C-7 substituted methyl esters of triazolopyrimidines under acidic or ionic liquid conditions. For example, refluxing the mixture in ethanol with citric acid as a catalyst yields the dihydro triazolopyrimidine ester derivatives. The reaction conditions can be tuned to favor the formation of either 5-methyl or 7-methyl substituted isomers.

Parameter Typical Conditions Outcome
Solvent Ethanol Good solubility and reaction medium
Catalyst Citric acid (2.5 equiv.) Promotes regioselective cyclization
Temperature Reflux (approx. 78 °C) Efficient reaction rate
Reaction Time 4-5 hours Good yields (16-80% depending on isomer)
Yield Range 16% to 80% (depending on isomer and conditions) Regioselective synthesis of methyl esters

This approach reduces the number of steps and environmental impact, providing a greener synthesis route.

Condensation and Cyclization Reactions

Another method involves condensation of triazolamine derivatives with β-ketoesters or malononitrile derivatives in the presence of bases such as sodium hydride or triethylamine in solvents like ethanol or methanol. For instance:

  • Reaction of triazolamine with ethyl malonate in ethanol at 80 °C using sodium hydride affords the triazolopyrimidine carboxylate in high yield (up to 94%).
  • Multicomponent condensation involving triazole-4-carboxamide, cyclohexanone, and malononitrile in ethanol with triethylamine yields triazolopyrimidine derivatives efficiently (66% yield).
Reagents Solvent Base/Catalyst Temp (°C) Time (h) Yield (%) Notes
Triazolamine + Ethyl malonate Ethanol NaH 80 2 94 High yield, base-promoted
Triazole-4-carboxamide + Cyclohexanone + Malononitrile Ethanol Triethylamine RT or microwave - 66 Multicomponent reaction

These methods provide good yields and are adaptable for scale-up.

Coupling Reactions with Carbonyl Chlorides

Preparation of methyl esters can also be achieved by coupling reactions of triazolopyrimidine carbonyl chlorides with methyl esters or amines. For example:

  • 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride reacts with methyl 2-aminobenzoate in dichloromethane at room temperature in the presence of DIPEA (N,N-diisopropylethylamine) to afford the corresponding methyl ester derivatives with good yields (~84-89%).
  • This approach allows functionalization at the C-2 position and is useful for preparing diverse derivatives.
Reactants Solvent Base Temp Yield (%) Notes
Triazolopyrimidine carbonyl chloride + methyl 2-aminobenzoate CH2Cl2 DIPEA Room temp 84-89 Mild conditions, high yield

This method is suitable for selective functionalization and derivatization.

Other Notable Methods

  • Four-component condensation reactions using amines, aldehydes, triazolamines, and 1,3-dioxinones catalyzed by p-toluenesulfonic acid in boiling water yield triazolopyrimidine derivatives in good yields (81-91%).
  • Microwave-assisted syntheses and solvent-free conditions have also been explored to improve efficiency and sustainability.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Biginelli-like MCR Aminotriazole + aldehyde + β-ketoester, citric acid, EtOH 16-80 Regioselective, eco-friendly Moderate yields for some isomers
Condensation with β-ketoesters Triazolamine + ethyl malonate, NaH, EtOH, 80 °C Up to 94 High yield, straightforward Requires strong base
Coupling with carbonyl chlorides Triazolopyrimidine acid chloride + methyl ester, DIPEA, CH2Cl2 84-89 Mild, selective functionalization Requires preparation of acid chloride
Four-component condensation Amine + aldehyde + triazolamine + dioxinone, p-TsOH, H2O 81-91 Good yields, aqueous medium Longer reaction times

Research Findings and Notes

  • Regioselectivity is a critical factor in these syntheses, with reaction conditions (solvent, catalyst, temperature) significantly influencing the position of methyl and ester substituents on the triazolopyrimidine ring.
  • Multicomponent reactions reduce the number of synthetic steps and environmental impact, aligning with green chemistry principles.
  • Coupling reactions offer versatility for introducing diverse substituents at specific ring positions.
  • Yields vary depending on the method and substrates but generally range from moderate to high (16% to 94%).
  • Characterization data (NMR, melting point) confirm the structural integrity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

The following analysis compares methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate with structurally related triazolopyrimidines, pyrazolopyrimidines, and other fused heterocycles.

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Reference
Methyl 5-methyl-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate [1,2,3]triazolo[1,5-a]pyrimidine Methyl (C5), Methyl ester (C3) 221.22 Target Compound
Methyl 7-[3-(benzyloxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate [1,2,4]triazolo[1,5-a]pyrimidine Benzyloxy-phenyl (C7), Methyl ester (C5) ~365 (estimated)
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine Cyclopropyl (C5), CF₃ (C7), Ethyl ester (C3) 319.28
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol [1,2,3]triazolo[1,5-a]pyridine Hydroxymethyl (C3) 153.18

Key Observations :

  • Core Structure : The target compound’s [1,2,3]triazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrimidine () and [1,2,4]triazolo[1,5-a]pyrimidine (). The triazole’s position and fused heteroatoms influence electronic properties and binding interactions.
  • Substituents : Methyl and methyl ester groups in the target compound enhance lipophilicity (logP ~1.5–2.0 estimated) compared to bulkier substituents like benzyloxy-phenyl (logP ~3.5 in ) or trifluoromethyl (logP ~3.1 in ). Smaller substituents may improve metabolic stability and solubility.

Key Observations :

  • The target compound likely follows a route similar to and , where aminotriazole derivatives react with acetylene dicarboxylates under acid catalysis.

Key Observations :

  • Thieno-fused triazolopyrimidines (e.g., compound 4i in ) exhibit higher anticancer activity than aryl-fused analogs like triazoloquinazolines. The target compound’s pyrimidine core may offer intermediate activity, depending on substituent effects.
  • Pyrazolo[1,5-a]pyrimidines () are explored for kinase inhibition, suggesting the target compound’s triazole variant could share similar targets.
Physicochemical and Pharmacokinetic Properties

Table 4: Computed Properties

Compound Molecular Weight XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target compound 221.22 ~1.8 7 ~65.7
Ethyl 5-(3-methoxyphenyl)-7-CF₃ derivative 365.31 3.1 8 65.7
{4H,5H,6H,7H-triazolo[1,5-a]pyridin-3-yl}methanol 153.18 ~0.5 4 65.7

Key Observations :

  • The target compound’s lower molecular weight and logP compared to ’s ethyl ester derivative suggest better bioavailability.
  • High topological polar surface area (~65.7 Ų) across all compounds indicates moderate membrane permeability, typical for heterocycles.

Biological Activity

Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1700570-72-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties and potential applications in medicinal chemistry.

  • Molecular Formula : C₈H₁₂N₄O₂
  • Molecular Weight : 196.21 g/mol
  • Structure : The compound features a triazolopyrimidine core which is pivotal for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolopyrimidine derivatives against various viruses. The compound has been evaluated for its ability to inhibit viral replication, particularly in the context of influenza and HIV.

Influenza Virus Inhibition

In a study examining triazolopyrimidine-based inhibitors of Influenza A and B viruses, this compound demonstrated notable antiviral activity. The compound was synthesized alongside other derivatives and tested in vitro using MDCK (Madin-Darby Canine Kidney) cells. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory activity against the PA-PB1 interaction crucial for viral replication:

CompoundIC50 (μM)EC50 (μM)Activity Type
361.18.0PA-PB1 Inhibitor
31N/A25Viral Growth Inhibitor

The most potent derivative in this series was compound 36 with an IC50 value of 1.1 μM against the PA-PB1 complex formation and an EC50 of 8.0 μM for inhibiting viral growth .

HIV Inhibition

The compound's efficacy was also tested against HIV-1 strains in MT4 cells. It exhibited promising results with IC50 values in the micromolar range for RNase H inhibition:

CompoundIC50 (μM)Activity Type
11a17.7RNase H Inhibitor
11b13.1RNase H Inhibitor

These findings suggest that this compound could serve as a potential lead compound for developing new antiviral agents targeting both influenza and HIV .

The mechanism by which this compound exerts its antiviral effects involves the disruption of critical protein-protein interactions necessary for viral replication. For instance, the inhibition of the PA-PB1 complex formation prevents the assembly of the viral polymerase complex essential for RNA synthesis .

Case Studies and Research Findings

Several case studies have documented the effectiveness of triazolopyrimidine derivatives in various biological assays:

  • Antiviral Screening : A series of compounds were screened for their ability to inhibit viral replication in cell cultures. The results indicated that structural modifications significantly impacted their efficacy.
  • SAR Analysis : Structure-activity relationship (SAR) studies revealed that specific substitutions on the triazolopyrimidine scaffold enhance antiviral activity while maintaining low toxicity profiles.

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